- TEMPO-Regulated Regio- and Stereoselective Cross-Dihalogenation with Dual Electrophilic X+ ReagentsChinese Journal of Chemistry, 2021, 39(11), 3004-3010,
Cas no 89778-26-7 (Toremifene)

Toremifene Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine
- 2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]-N,N-dimethyl-ethanamine
- 2-[4-[(1Z)-4-CHLORO-1,2-DIPHENYL-1-BUTENYL]PHENOXY]-N,N-DIMETHYLETHANAMINE
- 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
- Toremifene
- GTx 006
- Z-Toremifene
- 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethylethanamine (ACI)
- Ethanamine, 2-[4-(4-chloro-1,2-diphenyl-1-butenyl)phenoxy]-N,N-dimethyl-, (Z)- (ZCI)
- Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-dimethyl- (9CI)
- Chlortamoxifen
- GTx-006
- Ethanamine, 2-(4-((1Z)-4-chloro-1,2-diphenyl-1-butenyl)phenoxy)-N,N-dimethyl-
- HMS3714P06
- TOREMIFENE [INN]
- AB00698360-09
- SBI-0206902.P001
- 2-[4-[(Z)-4-chloro-1,2-di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine
- GTPL4325
- DTXSID3023689
- SR-01000763502-5
- 275360-73-1
- NCGC00160530-13
- BRD-K51350053-048-06-6
- 2-({4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenyl}oxy)-N,N-dimethylethanamine
- BRD-K51350053-048-17-3
- AKOS005559276
- 2-[4-[(Z)-4-chloranyl-1,2-diphenyl-but-1-enyl]phenoxy]-N,N-dimethyl-ethanamine;2-oxidanylpropane-1,2,3-tricarboxylic acid
- 2-(para-((Z)-4-Chloro-1,2-diphenyl-1-butenyl)phenoxy)-N,N-dimethylethylamine (IUPAC)
- CCG-220952
- Toremifene (INN)
- CCRIS 8745
- CHEMBL1655
- T0R
- STK626445
- UNII-7NFE54O27T
- Q3993743
- SCHEMBL7465
- TOREMIFENE (IARC)
- 89778-26-7
- Toremifeno [Spanish]
- CS-1268
- Toremifeno
- BRD-K51350053-048-15-7
- Toremifene [INN:BAN]
- 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethan-1-amine
- 89778-29-0
- TOREMIFENE [MI]
- 2-[4-[(Z)-4-chloro-1,2-diphenyl-but-1-enyl]phenoxy]ethyl-dimethyl-amine;citric acid
- (Z)-2-(4-(4-Chloro-1,2-diphenyl-1-butenyl)phenoxy)-N,N-dimethylethanamine
- Toremifenum (Latin)
- ETHANAMINE, 2-(4-((1Z)-4-CHLORO-1,2-DIPHENYL-1-BUTEN-1-YL)PHENOXY)-N,N-DIMETHYL-
- TOREMIFENE [VANDF]
- 7NFE54O27T
- DB00539
- 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}-N,N-dimethylethanamine
- TOREMIFENE [IARC]
- L02BA02
- MRF-0000351
- BDBM58492
- J33.157K
- EN300-22411559
- Toremifene Base
- Toremifenum
- Toremifenum [Latin]
- 2-(4-((1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N,N-dimethylethanamine
- cid_3005572
- NS00002900
- AC-1751
- CHEBI:9635
- Ethanamine, 2-(4-(4-chloro-1,2-diphenyl-1-butenyl)phenoxy)-N,N-dimethyl-, (Z)-
- (E)-Toremifene
- AB00698360_11
- AB00698360-07
- AB00698360_12
- TOREMIFENE [WHO-DD]
- (2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)dimethylamine
- DTXCID503689
- BIDD:GT0211
- C08166
- Farestone
- BIDD:ER0222
- TOREMIFENE [EMA EPAR]
- DL-519
- BRD-K51350053-048-16-5
- HY-B0005A
- (Z)-4-Chloro-1,2-diphenyl-1(4-(2-(N,N-dimethylamino)ethoxy)phenyl)-1-butene
- HMS2090B22
- D08620
- NCGC00160530-02
- Estrimex
- 89778-26-7 (free base)
- AB00698360-10
- BIDD:PXR0202
- Toremiphene
- MFCD00801070
- NK 622 free base
- FC-1157a free base
-
- MDL: MFCD00801070
- Inchi: 1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-
- Chave InChI: XFCLJVABOIYOMF-QPLCGJKRSA-N
- SMILES: C(/C1C=CC=CC=1)(\C1C=CC(OCCN(C)C)=CC=1)=C(\C1C=CC=CC=1)/CCCl
Propriedades Computadas
- Massa Exacta: 405.18600
- Massa monoisotópica: 405.1859422g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 9
- Complexidade: 483
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 7.2
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 12.5Ų
Propriedades Experimentais
- Cor/Forma: White crystals.
- Ponto de Fusão: 108-110°C
- Ponto de ebulição: 535.1°C at 760 mmHg
- PSA: 12.47000
- LogP: 6.21500
Toremifene Informações de segurança
- Número de transporte de matérias perigosas:UN 2210
- Instrução de Segurança: S8; S24/25; S46
- RTECS:ZB3200000
-
Identificação dos materiais perigosos:
- Frases de Risco:R37; R43
- Classe de Perigo:9
- Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.
- Grupo de Embalagem:III
- Termo de segurança:9
Toremifene Dados aduaneiros
- CÓDIGO SH:2922299090
- Dados aduaneiros:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Toremifene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0139-5 mg |
Toremifene |
89778-26-7 | 100.00% | 5mg |
¥186.00 | 2022-02-28 | |
LKT Labs | T5769-500 mg |
Toremifene Base |
89778-26-7 | ≥98% | 500MG |
$98.40 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0139-25 mg |
Toremifene |
89778-26-7 | 100.00% | 25mg |
¥344.00 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T68260-100mg |
Toremifene |
89778-26-7 | 98% | 100mg |
¥402.0 | 2023-09-06 | |
Enamine | EN300-22411559-0.05g |
(2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)dimethylamine |
89778-26-7 | 95% | 0.05g |
$2755.0 | 2024-06-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0139-10 mg |
Toremifene |
89778-26-7 | 100.00% | 10mg |
¥240.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0139-200 mg |
Toremifene |
89778-26-7 | 100.00% | 200mg |
¥678.00 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T126260-100mg |
Toremifene |
89778-26-7 | 98% | 100mg |
¥477.90 | 2023-08-31 | |
LKT Labs | T5769-5 g |
Toremifene Base |
89778-26-7 | ≥98% | 5g |
$589.00 | 2023-07-10 | |
abcr | AB349610-500 mg |
Toremifene, 98%; . |
89778-26-7 | 98% | 500 mg |
€125.10 | 2023-07-19 |
Toremifene Método de produção
Método de produção 1
Método de produção 2
- Preparation of (Z)-3,4-diphenyl-4-[4-(2-dimethylaminoethoxy)phenyl]-3-buten-1-ol, China, , ,
Método de produção 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10
- Synthesis of toremifene citrateZhongguo Yiyao Gongye Zazhi, 2002, 33(9), 417-418,
Toremifene Raw materials
- b-Hydroxy Tamoxifen
- Ethanamine, 2-[4-[(1E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-dimethyl-
- 1,4-Butanediol, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl-
- 2-[4-[(1Z)-2-Chloro-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine
Toremifene Preparation Products
Toremifene Literatura Relacionada
-
1. Book reviews
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
89778-26-7 (Toremifene) Produtos relacionados
- 271-58-9(2,1-Benzisoxazole)
- 895004-07-6(N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylcyclohexanecarboxamide)
- 2097943-66-1(2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)butanoic acid)
- 1427020-22-1((2,2-Dimethyl-oxazolidin-4-yl)-methanol)
- 898789-97-4((3-chlorophenyl)(cyclopropyl)methanone)
- 2172460-12-5(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}bicyclo3.1.0hexane-1-carboxylic acid)
- 863459-44-3(N-(2,5-dimethoxyphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide)
- 1909318-67-7(6-Chloro-5-methoxypyrimidin-4-amine hydrochloride)
- 1595690-06-4(1-2-iodo-1-(2,2,2-trifluoroethoxy)ethyl-2-methylbenzene)
- 897614-20-9(2-(4-chlorophenyl)-N-3-(6-methanesulfonylpyridazin-3-yl)phenylacetamide)




